3-(1-Aminocyclopropyl)-2-propenoic acid

Description

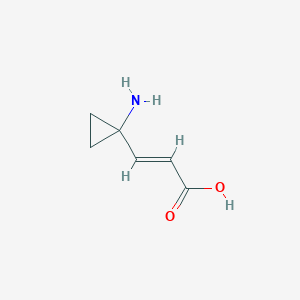

Structure

2D Structure

3D Structure

Properties

CAS No. |

103500-27-2 |

|---|---|

Molecular Formula |

C13H20Cl2N2O |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

(E)-3-(1-aminocyclopropyl)prop-2-enoic acid |

InChI |

InChI=1S/C6H9NO2/c7-6(3-4-6)2-1-5(8)9/h1-2H,3-4,7H2,(H,8,9)/b2-1+ |

InChI Key |

ZVPGNTVIPBYUKE-OWOJBTEDSA-N |

SMILES |

C1CC1(C=CC(=O)O)N |

Isomeric SMILES |

C1CC1(/C=C/C(=O)O)N |

Canonical SMILES |

C1CC1(C=CC(=O)O)N |

Synonyms |

3-(1-aminocyclopropyl)-2-propenoic acid 3-ACPPA |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Aminocyclopropyl 2 Propenoic Acid

Advanced Chemical Synthesis Routes to the Cyclopropyl (B3062369) Core

The cyclopropane (B1198618) ring, particularly when substituted with an amino group, presents a unique synthetic challenge due to its inherent ring strain. wikipedia.orgpsu.edu Its presence is crucial in many drug compounds for conferring specific conformational constraints and modulating physicochemical properties like metabolic stability and lipophilicity. iris-biotech.denih.gov The synthesis of the 1-aminocyclopropyl moiety, a key component of the target molecule, is foundational. This moiety is often derived from 1-aminocyclopropane-1-carboxylic acid (ACC), a well-known precursor in both biological and chemical contexts. frontiersin.orgnih.govfrontiersin.orgfrontiersin.org

Strategies for Ring Closure in Aminocyclopropane Architectures

The formation of the aminocyclopropane ring system is achieved through several strategic approaches that involve the formation of the three-membered ring.

Alkylation of Glycine (B1666218) Equivalents : A common strategy involves the bis-alkylation of a glycine-derived imine with a 1,2-dihaloethane. researchgate.net This method builds the cyclopropane ring around the alpha-carbon of the glycine precursor.

Intramolecular Cyclization : Another approach relies on the intramolecular cyclization of γ-substituted amino acid derivatives. researchgate.net In this method, a linear precursor containing a leaving group at the γ-position undergoes ring closure to form the cyclopropyl ring.

Alkylated Cyclization of Nitro Acetate (B1210297) : A specific method synthesizes the ring by reacting nitro acetate with 1,2-dihaloethane through an alkylated cyclization reaction, followed by reduction of the nitro group to an amine and hydrolysis. google.com

Diazo-Addition Method : This technique involves the reaction of N-(diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors with a diazo compound to form the cyclopropane ring. nih.gov

Inter-intramolecular Double Alkylation : This method can be used to construct a 1,1,2-trisubstituted cyclopropane ring by reacting an enolate, such as that from diethyl malonate, with an aziridine (B145994) derivative that contains two reactive sites. acs.org

Table 1: Comparison of Ring Closure Strategies for Aminocyclopropane Synthesis

| Strategy | Key Precursors | General Description | Reference(s) |

| Alkylation of Glycine Equivalents | Glycine imine, 1,2-dihaloethane | Bis-alkylation of a glycine enolate equivalent with a two-carbon electrophile to form the three-membered ring. | researchgate.net |

| Intramolecular Cyclization | γ-substituted amino acid derivative | A linear amino acid precursor with a suitable leaving group undergoes internal cyclization. | researchgate.net |

| Alkylated Cyclization | Nitro acetate, 1,2-dihaloethane | Cyclization is achieved via alkylation, followed by nitro group reduction to form the amine. | google.com |

| Diazo-Addition | Dehydroamino-carboxylate, Diazo compound | A diazo compound adds across a double bond in an amino acid precursor to create the cyclopropane ring. | nih.gov |

| Double Alkylation | Malonic ester, Aziridine derivative | An enolate undergoes sequential inter- and intramolecular alkylation with a bifunctional reagent. | acs.org |

Stereocontrolled Synthesis of the Cyclopropyl Moiety

Achieving stereocontrol is critical when synthesizing complex molecules for biological applications. Several methods have been developed to control the stereochemistry of the cyclopropyl core.

One effective approach is the inter/intramolecular double alkylation of malonic diesters using an optically active cyclic sulfate (B86663) or an enantio-enriched 2-methylaziridine (B133172) derivative. acs.org The stereoselectivity in this process is dictated by the regioselectivity of the initial intermolecular alkylation step. acs.org Another powerful technique is the asymmetric alkylation of a glycine enolate in the presence of a chiral phase-transfer catalyst, which controls the configuration at the α-carbon. nih.gov Furthermore, the use of chiral auxiliaries, such as in the Belokon's complex derived from glycine, can guide the stereochemical outcome of the cyclopropanation reaction. researchgate.net

Incorporation of the 2-Propenoic Acid Functionality

The introduction of the 2-propenoic acid side chain (–CH=CH–COOH) is a critical step in the synthesis of the final molecule. This typically involves olefination reactions to form the carbon-carbon double bond.

Approaches for α,β-Unsaturated Carboxylic Acid Formation

α,β-Unsaturated carboxylic acids are important structural motifs found in many biologically active products. chemistryviews.org Their synthesis can be accomplished through several reliable methods.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions : These are the most common methods, involving the condensation of an aldehyde or ketone with a stabilized phosphonium (B103445) ylide (Wittig) or a phosphoryl carbanion (HWE). chemistryviews.orgresearchgate.net The HWE reaction is particularly advantageous as the byproduct, a dialkyl-phosphate, is water-soluble and easily removed, simplifying purification. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Palladium-Catalyzed Dehydrogenation : This method provides an efficient way to create α,β-unsaturated compounds by removing hydrogen from the corresponding saturated esters or nitriles. organic-chemistry.org Direct dehydrogenation of carbonyl compounds can also be achieved using palladium catalysis. researchgate.net

Carbonylation of Alkynes : The carbonylation of alkynes is an atom-efficient method for synthesizing α,β-unsaturated carbonyl compounds. rsc.org A copper-catalyzed carboxylation of alkynes with CO2 has been shown to be an efficient, regio- and stereospecific method for preparing these acids. chemistryviews.org

Table 2: Overview of Synthetic Approaches for α,β-Unsaturated Carboxylic Acids

| Method | Reactants | Key Features | Reference(s) |

| Horner-Wadsworth-Emmons (HWE) | Aldehyde/Ketone, Stabilized phosphonate (B1237965) | High (E)-selectivity, water-soluble byproduct facilitates purification. | chemistryviews.orgwikipedia.orgalfa-chemistry.com |

| Wittig Reaction | Aldehyde/Ketone, Phosphonium ylide | Classic olefination method, though byproduct (phosphine oxide) can complicate purification. | chemistryviews.orgresearchgate.net |

| Palladium-Catalyzed Dehydrogenation | Saturated ester/nitrile | Direct formation of the double bond from a saturated precursor. | researchgate.netorganic-chemistry.org |

| Copper-Catalyzed Carboxylation | Alkyne, CO₂ | Efficient, one-pot synthesis with high regio- and stereospecificity. | chemistryviews.org |

Regioselective and Stereoselective Introduction of the Double Bond

Control over the geometry of the newly formed double bond is paramount. The Horner-Wadsworth-Emmons (HWE) reaction is renowned for its high stereoselectivity, predominantly yielding the (E)-alkene (trans isomer). wikipedia.orgorganic-chemistry.org This selectivity arises from the thermodynamic stability of the intermediates in the reaction mechanism. alfa-chemistry.com

For instances where the (Z)-alkene (cis isomer) is desired, modifications to the HWE reaction have been developed. The Still-Gennari modification, which uses electron-withdrawing phosphonates (e.g., trifluoroethyl esters) and strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS), provides excellent selectivity for the (Z)-olefin. youtube.com The regioselectivity of the olefination is inherently controlled by the starting materials; the reaction occurs specifically between the carbonyl group of an aldehyde or ketone and the carbanion of the phosphonate reagent.

Derivatization Strategies from Precursor Compounds

A plausible synthetic route to 3-(1-Aminocyclopropyl)-2-propenoic acid involves the derivatization of a readily available precursor, such as 1-aminocyclopropane-1-carboxylic acid (ACC). This strategy leverages the known chemistry of ACC and combines it with the robust olefination methods described above.

The general sequence would be as follows:

Protection : The amino group of ACC must first be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent it from interfering in subsequent steps.

Reduction to Aldehyde : The carboxylic acid functionality of the protected ACC is reduced to an aldehyde. This is a non-trivial transformation that cannot be done in a single step. A common method is to first convert the carboxylic acid to a Weinreb amide or an ester, which can then be selectively reduced to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

Olefination : The resulting protected 1-amino-1-formylcyclopropane is then subjected to a Horner-Wadsworth-Emmons reaction. Using a reagent such as triethyl phosphonoacetate would introduce the 2-propenoate moiety, typically with high (E)-selectivity.

Hydrolysis and Deprotection : The final steps involve the hydrolysis of the resulting ester to the carboxylic acid and the removal of the protecting group from the amino function to yield the target molecule, this compound.

This derivatization pathway highlights how a central, bifunctional scaffold like ACC can be elaborated into more complex structures. nih.gov The choice of protecting groups and reaction conditions at each step is critical to ensure compatibility and high yields.

Synthesis from 1-Aminocyclopropane-1-carboxylic acid Derivatives

A key strategy for the synthesis of this compound involves the transformation of a 1-aminocyclopropane-1-carboxylic acid (ACC) derivative into a suitable aldehyde, followed by a chain-extension reaction to introduce the propenoic acid moiety. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective formation of alkenes, making it an ideal choice for this transformation. nrochemistry.comwikipedia.orgalfa-chemistry.com

A proposed synthetic pathway is outlined below:

Step 1: Protection of 1-Aminocyclopropane-1-carboxylic acid (ACC)

The synthesis commences with the protection of the amino group of 1-aminocyclopropane-1-carboxylic acid (ACC). The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for amino acids due to its stability under a wide range of reaction conditions and its ease of removal. sigmaaldrich.com The reaction of ACC with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base, such as sodium hydroxide, in a solvent system like a mixture of tetrahydrofuran (B95107) (THF) and water, affords N-Boc-1-aminocyclopropane-1-carboxylic acid. beilstein-journals.org

Step 2: Reduction of the Carboxylic Acid to the Aldehyde

The carboxylic acid functionality of N-Boc-1-aminocyclopropane-1-carboxylic acid needs to be converted to an aldehyde to serve as the electrophile in the subsequent Horner-Wadsworth-Emmons reaction. This transformation can be achieved through a two-step process involving the activation of the carboxylic acid followed by reduction. For instance, the carboxylic acid can be converted to a mixed anhydride (B1165640) or an activated ester, which is then reduced to the corresponding aldehyde, N-Boc-1-aminocyclopropane-1-carboxaldehyde, using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) at low temperatures to prevent over-reduction to the alcohol.

Step 3: Horner-Wadsworth-Emmons Olefination

The cornerstone of this synthetic approach is the Horner-Wadsworth-Emmons (HWE) reaction. nrochemistry.comwikipedia.org This reaction involves the condensation of the prepared N-Boc-1-aminocyclopropane-1-carboxaldehyde with a phosphonate ylide. To generate the desired 2-propenoic acid moiety, a phosphonate ester such as triethyl phosphonoacetate is employed. The phosphonate is first deprotonated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an aprotic solvent like tetrahydrofuran (THF) to generate the stabilized carbanion. alfa-chemistry.com This carbanion then undergoes a nucleophilic addition to the aldehyde, followed by elimination of the phosphate (B84403) byproduct, to yield the α,β-unsaturated ester, ethyl 3-(1-(Boc-amino)cyclopropyl)acrylate. The HWE reaction generally favors the formation of the (E)-isomer, which corresponds to the trans-configuration of the double bond. wikipedia.orgorganic-chemistry.org

Step 4: Hydrolysis and Deprotection

The final step involves the hydrolysis of the ethyl ester and the removal of the Boc protecting group to yield the target molecule, this compound. This can typically be accomplished in a single step by treating the product from the HWE reaction with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the Boc group and simultaneously hydrolyzes the ester.

Interactive Data Table: Key Intermediates and Reagents

| Compound Name | Structure | Role in Synthesis |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | C₄H₇NO₂ | Starting Material |

| N-Boc-1-aminocyclopropane-1-carboxylic acid | C₉H₁₅NO₄ | Protected Intermediate sigmaaldrich.com |

| N-Boc-1-aminocyclopropane-1-carboxaldehyde | C₉H₁₅NO₃ | Aldehyde for HWE Reaction |

| Triethyl phosphonoacetate | C₈H₁₇O₅P | Phosphonate Reagent for HWE |

| Ethyl 3-(1-(Boc-amino)cyclopropyl)acrylate | C₁₄H₂₃NO₄ | Product of HWE Reaction |

| This compound | C₆H₉NO₂ | Final Product |

Optimization and Scale-Up Considerations in Laboratory Synthesis

The successful transition of a synthetic route from a small-scale laboratory setting to a larger, more practical scale requires careful consideration of several factors to ensure efficiency, safety, and reproducibility. tus.ac.jp

Optimization of Reaction Conditions:

Base Selection: The choice of base for deprotonating the phosphonate can influence the reaction rate and stereoselectivity. While strong bases like NaH are effective, alternative bases such as potassium bis(trimethylsilyl)amide (KHMDS) or lithium chloride with an amine base (Masamune-Roush conditions) can be explored to improve selectivity and accommodate base-sensitive substrates. nrochemistry.comnumberanalytics.com

Solvent Effects: The polarity and coordinating ability of the solvent can affect the solubility of reagents and the stability of intermediates. Aprotic polar solvents like THF, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are commonly used. numberanalytics.com The optimal solvent should be determined empirically.

Temperature Control: The reaction temperature is a crucial parameter for controlling the reaction rate and minimizing side reactions. Lower temperatures often lead to higher stereoselectivity in olefination reactions. numberanalytics.commdpi.com

Reagent Purity: The purity of the starting materials, particularly the aldehyde, is critical as impurities can lead to the formation of byproducts that are difficult to separate.

Scale-Up Considerations:

Scaling up the synthesis of this compound presents several challenges that need to be addressed:

Exothermic Reactions: The deprotonation of the phosphonate and the olefination reaction itself can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. This requires the use of appropriate reactor systems with efficient cooling and temperature monitoring.

Reagent Addition: The rate of addition of reagents, especially the strong base and the aldehyde, must be carefully controlled on a larger scale to manage the reaction exotherm and ensure consistent reaction profiles.

Work-up and Purification: The work-up procedure for quenching the reaction and isolating the product needs to be scalable. Aqueous extractions, which are straightforward on a small scale, can become cumbersome and generate large volumes of waste on a larger scale. Alternative purification methods like crystallization should be investigated. The phosphate byproduct of the HWE reaction is water-soluble, which facilitates its removal during aqueous work-up. alfa-chemistry.com

Safety: The use of pyrophoric reagents like sodium hydride requires stringent safety protocols, especially on a larger scale. Alternative, safer bases should be considered if possible. The handling of all chemicals should be in accordance with established safety guidelines.

Process Robustness: The developed synthetic process should be robust, meaning it can tolerate minor variations in reaction parameters without significant deviations in yield or purity. acs.org This requires a thorough understanding of the critical process parameters identified during the optimization phase.

By systematically addressing these optimization and scale-up considerations, a safe, efficient, and reproducible laboratory-scale synthesis of this compound can be developed.

Structural Characterization and Analytical Methods

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-(1-Aminocyclopropyl)-2-propenoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the different proton environments in the molecule. The protons on the cyclopropyl (B3062369) ring are expected to appear in the upfield region, typically as complex multiplets due to geminal and cis/trans coupling. The olefinic protons of the propenoic acid moiety would resonate further downfield, with their coupling constant indicating the E or Z configuration of the double bond. The amine (NH₂) and carboxylic acid (OH) protons are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. docbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum provides evidence for each unique carbon environment. docbrown.info The spectrum would feature signals for the carboxyl carbon (COOH) at the most downfield position (around 170-180 ppm), followed by the olefinic carbons (C=C) in the 120-140 ppm range. docbrown.infochemicalbook.com The quaternary carbon of the cyclopropyl ring attached to the amino group would appear at a distinct shift, while the methylene (B1212753) carbons of the cyclopropane (B1198618) ring would be found in the upfield region, characteristic of strained ring systems. docbrown.infoorganicchemistrydata.org

Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Notes |

|---|---|---|---|

| COOH | 10.0-12.0 (broad s) | 170-180 | Shift is solvent-dependent. docbrown.info |

| -CH= | 6.5-7.5 (d) | 130-145 | Downfield olefinic proton. |

| =CH- | 5.5-6.5 (d) | 120-135 | Upfield olefinic proton. |

| -NH₂ | 1.5-3.5 (broad s) | N/A | Shift is solvent-dependent. |

| C-NH₂ (quat.) | N/A | 30-40 | Quaternary carbon of the cyclopropyl ring. |

| -CH₂- (cyclo) | 0.5-1.5 (m) | 10-20 | Methylene carbons of the cyclopropyl ring. |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. docbrown.infodocbrown.infochemicalbook.comorganicchemistrydata.orgrsc.org Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. This technique allows for the unambiguous determination of the molecular formula.

Electrospray ionization (ESI) in positive ion mode is a common method for analyzing amino acids. The expected [M+H]⁺ ion for this compound (C₆H₉NO₂) would be used for molecular formula confirmation. Tandem mass spectrometry (MS/MS) experiments on the isolated precursor ion would reveal characteristic fragmentation patterns, providing further structural verification. researchgate.netresearchgate.netshu.ac.uk

Predicted HRMS Fragmentation Data

| Fragment Ion | Proposed Structure / Neutral Loss | Notes |

|---|---|---|

| [M+H]⁺ | Protonated parent molecule | Used for molecular formula confirmation. |

| [M+H - H₂O]⁺ | Loss of water | A common fragmentation for carboxylic acids. |

| [M+H - CO₂]⁺ | Loss of carbon dioxide (decarboxylation) | Characteristic fragmentation of carboxylic acids. |

| [M+H - NH₃]⁺ | Loss of ammonia | Common fragmentation for primary amines. |

| Immonium Ion | Resulting from cleavage of the cyclopropyl ring | Fragmentation can help identify the amino acid portion. nih.gov |

Note: The fragmentation pathways are predicted based on the known behavior of similar compounds in MS/MS analysis. researchgate.netresearchgate.netshu.ac.uk

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating this compound from impurities and for performing quantitative analysis.

Direct analysis of amino acids like this compound by GC-MS is challenging due to their high polarity and low volatility. thermofisher.com Therefore, derivatization is a required step to increase volatility and thermal stability. sigmaaldrich.com A common approach is silylation, where active hydrogens on the amine and carboxyl groups are replaced with nonpolar groups. thermofisher.comsigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.com

Once derivatized, the compound can be separated on a low- to mid-polarity capillary column (e.g., a 5% phenyl methylpolysiloxane column) and detected by a mass spectrometer. thermofisher.comnih.gov The resulting mass spectrum of the derivative provides characteristic fragments that can be used for identification and quantification. nih.govthepharmajournal.com This method is highly sensitive and specific, making it suitable for trace-level analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like amino acids. mst.edu A typical method for this compound would involve reversed-phase chromatography.

Method Development Considerations:

| Parameter | Typical Conditions | Purpose |

|---|---|---|

| Stationary Phase | C18 or C8 silica-based column | Provides good retention for moderately polar compounds. |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). bioanalysis-zone.com | The gradient or isocratic elution is optimized to achieve good separation. |

| Ion-Pairing Reagent | Nonafluoropentanoic acid (NFPA) can be added to the mobile phase to improve peak shape and retention for zwitterionic compounds. nih.gov | Enhances interaction with the stationary phase. |

| Detection | UV detection (at ~210 nm) or Mass Spectrometry (LC-MS) for higher sensitivity and selectivity. nih.govnih.gov | LC-MS is particularly powerful for complex matrices. nih.gov |

| Chiral Separation | If enantiomeric separation is required, a chiral stationary phase (CSP) is necessary. nih.govsigmaaldrich.com CSPs based on macrocyclic antibiotics (like teicoplanin) or crown ethers are effective for resolving amino acid enantiomers. mst.edunih.govresearchgate.net | Determines enantiomeric purity. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. A very broad band from 2500 to 3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. docbrown.info The N-H stretching vibrations of the primary amine group would appear in the 3300-3500 cm⁻¹ region. A strong absorption band for the C=O (carbonyl) stretch is expected around 1700-1725 cm⁻¹, and the C=C stretching vibration should appear near 1620-1680 cm⁻¹. docbrown.inforesearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Carbon-carbon double and triple bonds generally give rise to strong Raman bands, making it a useful technique for observing the C=C bond in the propenoic acid structure.

Key Vibrational Frequencies

| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) | Vibration Type |

|---|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (very broad) | ~2900-3100 | Stretching |

| N-H (Amine) | 3300-3500 (medium) | ~3300-3500 | Stretching |

| C-H (Olefinic) | 3010-3100 (medium) | ~3010-3100 | Stretching |

| C-H (Cyclopropyl) | ~3000-3080 (medium) | ~3000-3080 | Stretching |

| C=O (Carbonyl) | 1700-1725 (strong) researchgate.net | ~1700-1725 | Stretching |

| C=C (Olefin) | 1620-1680 (variable) | ~1620-1680 (strong) | Stretching |

| N-H (Amine) | 1550-1650 (medium) researchgate.net | Weak | Bending |

| C-O (Carboxylic Acid) | 1210-1320 (strong) | ~1210-1320 | Stretching |

Note: Wavenumbers are based on characteristic values for the respective functional groups. docbrown.inforesearchgate.netresearchgate.netnist.gov

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can unambiguously establish the absolute stereochemistry of chiral centers, provided a suitable single crystal can be grown. For this compound, X-ray analysis would confirm the connectivity of atoms and provide precise bond lengths and angles. researchgate.netmdpi.com

The analysis would reveal the conformation of the molecule in the crystal lattice, including the orientation of the propenoate group relative to the cyclopropane ring. Based on studies of similar molecules like 1-aminocyclopropane-1-carboxylate, the cyclopropane ring is expected to have C-C bond lengths in the range of 1.50 to 1.52 Å. researchgate.netnih.gov The crystal structure of related compounds is often used to understand binding conformations in biological systems. acs.orgnih.gov

Biochemical Interactions and Enzymatic Activity Studies

Investigation of Enzyme Inhibition and Substrate Specificity

The specificity of enzymes involved in the ethylene (B1197577) biosynthesis pathway is crucial for regulating plant growth and development. This section explores the interactions of ACC and its analogs with key enzymes, focusing on their roles as substrates or inhibitors.

Interaction with 1-Aminocyclopropane-1-carboxylate Synthase (ACS)

1-Aminocyclopropane-1-carboxylate synthase (ACS) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the rate-limiting step in ethylene biosynthesis: the conversion of S-adenosyl-L-methionine (SAM) to ACC. nih.govnih.gov This enzymatic reaction is a critical regulatory point in the pathway. nih.gov

ACS enzymes are encoded by a multigene family in most plants, allowing for differential regulation in response to various developmental and environmental signals. nih.gov These enzymes share a conserved N-terminal catalytic domain and are classified into three types based on the regulatory residues in their C-termini. mdpi.com The stability of ACS proteins is a key factor in controlling ethylene production and is influenced by post-translational modifications such as phosphorylation. mdpi.com

The catalytic activity of ACS is highly specific for its substrate, SAM. The enzyme facilitates a unique cyclization reaction to form the strained three-membered ring of ACC. nih.gov While the primary interaction of ACS is with SAM to produce ACC, the stability and activity of ACS itself are modulated by various factors, including other proteins and hormonal signals, which indirectly influences the availability of ACC for downstream reactions.

Activity with 1-Aminocyclopropane-1-carboxylate Oxidase (ACO)

1-Aminocyclopropane-1-carboxylate oxidase (ACO) catalyzes the final step in ethylene biosynthesis, the oxidation of ACC to ethylene, carbon dioxide, and cyanide. frontiersin.orgwikipedia.org This reaction is dependent on the presence of Fe(II) as a cofactor and ascorbate (B8700270) as a reductant. frontiersin.org

ACO exhibits a degree of substrate promiscuity, meaning it can catalyze the conversion of molecules structurally similar to ACC, albeit often with lower efficiency. For instance, a dipeptide of ACC (di-ACC) has been shown to act as an alternative substrate for ACO, leading to ethylene production. nih.govresearchgate.net This suggests that other ACC analogs may also serve as substrates.

| Compound | Interaction with ACO | Effect on Ethylene Production | Reference |

|---|---|---|---|

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | Substrate | Produces Ethylene | frontiersin.orgwikipedia.org |

| di-ACC (ACC dipeptide) | Alternative Substrate | Produces Ethylene (less efficient than ACC) | nih.govresearchgate.net |

| Cyclopropane-1,1-dicarboxylic acid | Competitive Inhibitor | Reduces Ethylene Production | nih.gov |

| 2-Methylcyclopropanecarboxylic acid | Competitive Inhibitor | Reduces Ethylene Production | nih.gov |

| Cyclopropane (B1198618) carboxylic acid | Inhibitor (not competitive with ACC) | Inhibits Ethylene Production | nih.gov |

Modulation of Other Metabolic Enzymes

Beyond its primary role in the ethylene pathway, ACC and its derivatives can interact with other metabolic enzymes. For example, ACC can be a substrate for peroxidase under specific conditions, requiring the presence of Mn2+ and H2O2 for oxygen consumption and ethylene production. youtube.com

Impact on Endogenous Biochemical Pathways

The production of ACC and its subsequent conversion to ethylene have profound effects on various biochemical pathways within plants, influencing everything from hormone signaling to developmental processes.

Regulation of Ethylene Biosynthesis and Metabolism

The biosynthesis of ethylene is a tightly regulated process, with both ACS and ACO activities being critical control points. nih.gov The expression of different isoforms of ACS and ACO genes is tissue-specific and developmentally regulated, allowing for precise spatial and temporal control of ethylene production. nih.gov

Ethylene itself can influence its own synthesis through a feedback mechanism. In some plant tissues and developmental stages (termed System-2 ethylene production), ethylene can stimulate its own production by upregulating the expression of ACS and ACO genes. nih.gov Conversely, in other contexts (System-1), ethylene can have an auto-inhibitory effect. This complex feedback regulation ensures that ethylene levels are appropriate for the specific physiological needs of the plant.

The metabolism of ACC is also a key regulatory aspect. The conjugation of ACC to MACC by AMT reduces the amount of free ACC available for conversion to ethylene, thus downregulating ethylene production. kuleuven.be This metabolic diversion provides a mechanism to fine-tune ethylene levels in response to internal and external cues.

Influence on Plant Hormone Signaling Networks (e.g., Auxin-Ethylene Crosstalk)

The ethylene produced from ACC is a key player in the intricate network of plant hormone signaling. There is significant crosstalk between ethylene and other hormones, most notably auxin. Auxin has been shown to induce the expression of certain ACS genes, thereby stimulating ethylene production. mdpi.com This interaction is crucial for various developmental processes, including root growth and fruit ripening.

Effects on Polyamine Metabolism and Interrelationships

Extensive literature searches have not yielded specific studies on the direct effects of 3-(1-Aminocyclopropyl)-2-propenoic acid on the intricate pathways of polyamine metabolism. The metabolism of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), is a critical process for cell growth and development, involving key enzymes like ornithine decarboxylase (ODC), S-adenosylmethionine decarboxylase (AdoMetDC), spermidine synthase, and spermine synthase. wikipedia.org While numerous inhibitors of these enzymes have been developed and studied to modulate polyamine levels for therapeutic purposes, "this compound" does not appear among the compounds with characterized activity in this context in the available scientific literature. mdpi.comcolumbia.edu

The regulation of polyamine levels is complex, involving both biosynthesis and catabolism. wikipedia.org Enzymes such as spermidine/spermine N1-acetyltransferase (SAT1) play a crucial role in the catabolic pathway. nih.gov The spermidine to spermine ratio is a critical cellular parameter, and its alteration is a hallmark of certain genetic disorders like Snyder-Robinson syndrome, which results from a deficiency in spermine synthase. nih.gov

Biological Activity and Physiological Effects in Model Organisms Non Human

ACC's influence extends across various stages of a plant's life cycle, from germination to senescence. nih.govfrontiersin.orgnih.govresearchgate.net Its effects are mediated through both ethylene-dependent and independent pathways, underscoring its complexity as a signaling molecule. nih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.org

Influence on Fruit Ripening and Abscission in Climacteric Fruits

In climacteric fruits, which are characterized by a burst of ethylene (B1197577) production during ripening, ACC is a central regulator. nih.govavocadosource.comjuniperpublishers.comresearchgate.net The transition from a non-ripening to a ripening state is often marked by a significant increase in ACC synthesis, leading to the autocatalytic production of ethylene. nih.govnih.gov

Research on various climacteric fruits has demonstrated a direct correlation between ACC levels and the rate of ethylene production, which in turn drives the physiological and biochemical changes associated with ripening, such as softening, color change, and aroma development. avocadosource.comresearchgate.net For instance, in avocado, banana, and tomato, ACC content rises sharply at the onset of the climacteric phase, coinciding with increased ethylene synthesis. avocadosource.comresearchgate.net While the general trend is similar across these fruits, the quantity of ACC accumulated can vary significantly. avocadosource.comresearchgate.net

ACC also plays a crucial role in abscission, the process by which plants shed organs like fruits, leaves, and flowers. nih.govresearchgate.netebsco.com In many species, an increase in ethylene, derived from ACC, in the abscission zone triggers the enzymatic breakdown of cell walls, leading to organ detachment. ebsco.comyoutube.comyoutube.com Studies have shown that the application of ethephon, an ethylene-releasing compound, can stimulate fruit abscission, a process mediated by increased ACC content and the upregulation of genes encoding ACC oxidase, the enzyme that converts ACC to ethylene. nih.gov

Table 1: ACC Levels and Ethylene Production During Ripening in Climacteric Fruits

| Fruit | Ripening Stage | ACC Content (nmol/g) | Ethylene Production Rate | Source |

|---|---|---|---|---|

| Avocado | Preclimacteric | < 0.1 | Low | avocadosource.com |

| Avocado | Climacteric Peak | ~45 | High | avocadosource.com |

| Avocado | Overripe | > 100 | Decreased | avocadosource.com |

| Banana | Preclimacteric | < 0.1 | Low | researchgate.net |

| Banana | Climacteric | ~5 | High | researchgate.net |

| Banana | Overripe | ~5 | Decreased | researchgate.net |

| Tomato | Mature Green | Low | Low | avocadosource.com |

| Tomato | Ripening Stages | 0.1 - 10 | Increasing | avocadosource.com |

Effects on Root System Architecture and Elongation

The development of a plant's root system is intricately regulated by hormonal signals, and ACC is a significant player in this process. researchgate.net Both ethylene-dependent and independent actions of ACC have been observed to influence root growth and architecture. nih.govfrontiersin.org

Exogenous application of ACC has been shown to inhibit primary root elongation in a concentration-dependent manner. nih.govresearchgate.net This inhibition is often attributed to the subsequent production of ethylene, which can affect cell expansion and division in the root tip. nih.govnih.gov However, studies using ethylene-insensitive mutants have revealed that ACC can also negatively impact root growth independently of ethylene signaling, suggesting a direct role for the ACC molecule itself. nih.govfrontiersin.org This ethylene-independent pathway may involve interactions with other hormonal pathways, such as auxin, or direct effects on cell wall properties. nih.govoup.com

Table 2: Effect of ACC on Root Elongation in Arabidopsis thaliana

| ACC Concentration (µM) | Observed Effect on Primary Root Length | Ethylene Signaling Dependence | Source |

|---|---|---|---|

| 10 | Inhibition | Primarily Ethylene-Dependent | nih.gov |

| 100 | Significant Inhibition | Both Ethylene-Dependent and Independent | frontiersin.org |

Modulation of Flowering and Vegetative Growth

Research has shown that ACC can negatively affect rosette development and hypocotyl growth. frontiersin.org In some cases, these effects have been observed to be independent of ethylene perception, further supporting the notion of ACC as a signaling molecule in its own right. nih.govfrontiersin.orgnih.govresearchgate.net The precise mechanisms by which ACC modulates flowering and vegetative growth are still under investigation but likely involve complex cross-talk with other phytohormonal signaling pathways.

Responses to Abiotic Stress Conditions

Plants are constantly exposed to various environmental challenges, and ACC plays a role in mediating their responses to these abiotic stresses.

Role in Salt Stress Responses and Tolerance Mechanisms

Soil salinity is a major abiotic stress that adversely affects plant growth and productivity. nih.govmdpi.commdpi.com Plants have evolved complex mechanisms to cope with salt stress, and ACC is implicated in these responses. nih.govnih.gov High salt concentrations can induce osmotic stress and ionic toxicity, leading to a cascade of physiological and molecular changes within the plant. mdpi.comnih.gov

ACC can influence salt tolerance through its role as the precursor to ethylene. Ethylene signaling has been shown to be involved in the regulation of ion homeostasis, a critical aspect of salt tolerance. nih.gov For instance, ethylene can modulate the transport of sodium and potassium ions, helping to maintain a favorable ionic balance within the cells. nih.govmdpi.com Furthermore, some plant-growth-promoting bacteria that contain ACC deaminase can reduce stress ethylene levels in plants by breaking down ACC, thereby enhancing salt tolerance. nih.govfrontiersin.org

Interestingly, studies have shown that salt stress and ethylene can have antagonistic effects on certain developmental processes, such as seed germination, with ACC playing a mediating role. nih.gov

Temperature-Dependent Physiological Modifications

Temperature is a critical environmental factor that governs plant growth and development. nih.govnih.govnoaa.gov Plants have evolved mechanisms to acclimate to varying temperatures, and ACC can be involved in these physiological adjustments. oup.comnih.gov

Changes in temperature can affect the rate of enzymatic reactions, including those involved in ACC and ethylene biosynthesis. oup.com For example, both high and low temperature stress can lead to an increase in ethylene production in some plant species. nih.gov This stress-induced ethylene, derived from ACC, can then trigger a range of physiological responses aimed at mitigating the damaging effects of the temperature stress. nih.govnih.gov These responses can include alterations in photosynthesis, membrane fluidity, and the production of protective compounds. nih.govoup.com The ability of plants to modulate ACC levels and subsequent ethylene production is therefore an important component of their capacity to acclimate to fluctuating temperatures. nih.govresearchgate.net

Interactions with Microbial Systems

The aminocyclopropyl moiety is a key structural feature of compounds that interact with microbial systems in the plant rhizosphere, the soil region directly influenced by root secretions. These interactions are particularly significant with Plant Growth-Promoting Rhizobacteria (PGPR), which can profoundly influence plant health and development.

Influence on Plant Growth-Promoting Rhizobacteria (PGPR)

While direct studies on 3-(1-Aminocyclopropyl)-2-propenoic acid are not extensively documented in public literature, the closely related precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), is well-known for its role as an immediate precursor to the plant hormone ethylene. nih.gov High levels of ethylene can inhibit plant growth, particularly under stress conditions. ijcmas.com A pivotal mechanism by which many PGPR benefit plants is through the production of the enzyme ACC deaminase. academicjournals.org This enzyme hydrolyzes ACC into α-ketobutyrate and ammonia, thereby reducing the ethylene concentration in the plant and mitigating its inhibitory effects. academicjournals.orgnih.gov

The activity of ACC deaminase-producing PGPR has been shown to sustain plant development and promote growth. academicjournals.org Inoculation of plants with these bacteria can lead to significant improvements in various growth parameters. For instance, studies on grapevines under drought stress showed that inoculation with ACC deaminase-producing PGPR strains from the genera Pseudomonas, Enterobacter, and Achromobacter resulted in enhanced plant height, shoot and root biomass, and root activity. nih.govfrontiersin.org Similarly, in chickpea varieties, inoculation with Bacillus and Pseudomonas isolates containing ACC deaminase improved germination, root and shoot length, and fresh weight under water stress conditions. academicjournals.org

These beneficial bacteria colonize the ecological niches of plant roots and can enhance plant growth from germination through to maturity. nih.gov The relationship is symbiotic, where root exudates provide nutrients for the bacteria, which in turn confer benefits to the plant. ijcmas.com

Table 1: Observed Effects of Inoculation with ACC Deaminase-Producing PGPR on Various Plants

| Plant Species | PGPR Genera | Observed Growth Promotion Effects | Reference |

|---|---|---|---|

| Grapevine (Vitis vinifera L.) | Pseudomonas, Enterobacter, Achromobacter | Increased plant height (12.3-32.7%), shoot dry weight (19.8-36.6%), and root dry weight (28.0-64.7%) under drought stress. Enhanced root length, surface area, and volume. | nih.govfrontiersin.org |

| Chickpea (Cicer arietinum) | Bacillus, Pseudomonas | Significantly improved germination, root and shoot length, and fresh weight under osmotic stress. | academicjournals.org |

| Mung Bean (Vigna radiata) | Bradyrhizobium sp. | Enhanced plant biomass and reduced ethylene biosynthesis under water deficit conditions. | nih.gov |

| Onion (Allium cepa) | Multifunctional PGPR isolates | Increased percentage of seed germination and significant enhancement in root elongation. | ijcmas.com |

Modulation of Microbial Phytohormone Production

Plant Growth-Promoting Rhizobacteria employ multiple mechanisms to enhance plant vitality, one of which is the production of their own phytohormones. frontiersin.orgnih.gov These microbial hormones can act directly on the plant to stimulate growth or can modulate the plant's own hormonal balance. frontiersin.org The synthesis of hormones like auxins, cytokinins, and gibberellins (B7789140) by PGPR is a key factor in their growth-promoting ability. nih.govyoutube.com

For example, indole-3-acetic acid (IAA), a type of auxin, is produced by many PGPR and is known to promote cell division and elongation, thereby influencing root development and architecture. nih.govnih.gov Cytokinins, another class of hormones produced by some PGPR, stimulate cell division and can affect a wide range of developmental processes, including root and shoot growth. frontiersin.orgnih.gov

Table 2: Phytohormones Produced by PGPR and Their General Effects

| Microbial Phytohormone | General Effect on Plants | Reference |

|---|---|---|

| Auxins (e.g., Indole-3-acetic acid) | Promotes root development, cell elongation, and cell division. | nih.govnih.gov |

| Cytokinins | Stimulates cell division, influences root and shoot organogenesis, and can delay senescence. | frontiersin.orgnih.gov |

| Gibberellins | Can promote shoot growth, often in conjunction with auxins. | youtube.com |

| Abscisic Acid (ABA) | Can enhance plant response and tolerance to abiotic stress. | youtube.com |

Transcriptomic and Proteomic Responses in Biological Systems

The intricate interactions between plants and PGPR, particularly those involving compounds like ACC, trigger complex signaling cascades that result in widespread changes at the molecular level. Analyzing the transcriptomic (gene expression) and proteomic (protein content) responses is essential for a deeper understanding of these interactions. nih.gov

Inoculation with PGPR has been shown to cause significant changes in the expression of hormone-mediated genes within the plant. frontiersin.org These changes are a direct reflection of the altered hormonal balance and signaling initiated by the microbial interaction. For example, the reduction of ethylene levels by ACC deaminase-producing bacteria can downregulate ethylene-responsive genes that might otherwise inhibit growth under stress. nih.gov Concurrently, the presence of microbial auxins can upregulate genes involved in cell growth and cellulose (B213188) biosynthesis. nih.gov

Table 3: Potential Transcriptomic and Proteomic Changes in Plants Following Inoculation with PGPR

| Biological Process | Potential Transcriptomic/Proteomic Changes | Reference |

|---|---|---|

| Hormone Signaling | Upregulation or downregulation of genes related to the biosynthesis and signaling pathways of ethylene, auxin, cytokinin, and ABA. | nih.govfrontiersin.org |

| Cell Growth and Development | Increased expression of genes related to cell wall biosynthesis (e.g., cellulose synthesis) and cell cycle progression. | nih.gov |

| Stress Response | Activation of antioxidant enzymes and upregulation of genes involved in systemic resistance and abiotic stress tolerance. | youtube.com |

| Nutrient Uptake | Changes in the expression of transporter proteins involved in the uptake of nitrogen, phosphorus, and other essential minerals. | nih.gov |

Computational and Theoretical Chemistry Applications

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.govresearchgate.netnih.govacs.org For 3-(1-Aminocyclopropyl)-2-propenoic acid, MD simulations could reveal its conformational landscape, identifying the most stable three-dimensional structures and the energy barriers between them. If this compound were to be studied as a ligand, MD simulations could also model its dynamic behavior within a solvent or when approaching a biological target, providing insights into its flexibility and interaction patterns. At present, no such conformational analyses or ligand dynamics studies for this specific compound are available in the scientific literature.

In Silico Docking Studies for Enzyme-Ligand Binding Predictions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govresearchgate.net This method is frequently used in drug discovery to predict how a ligand, such as this compound, might bind to the active site of a target enzyme or receptor. The results of docking studies are often expressed as a docking score, which estimates the binding affinity. These predictions can guide the selection of compounds for further experimental testing. A literature search did not yield any studies where this compound was the subject of in silico docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.govuobasrah.edu.iqresearchgate.netresearchgate.net To develop a QSAR model, a series of related compounds with known activities are analyzed to identify the physicochemical properties or structural features that correlate with their activity. uobasrah.edu.iq Once a predictive model is established, it can be used to estimate the activity of new or untested compounds. For a QSAR study to be performed on this compound, it would need to be included in a dataset of structurally similar compounds with measured biological activity. Currently, no QSAR models involving this compound have been reported.

Future Research Perspectives and Interdisciplinary Avenues

Development of Advanced Analytical Probes and Imaging Techniques

A precise understanding of ACC's role in plant physiology requires sophisticated tools to quantify and visualize its distribution and dynamics at the cellular and subcellular levels. While traditional methods like gas chromatography and high-performance liquid chromatography (HPLC) have been effective, future progress depends on developing more sensitive and spatially resolved techniques. researchgate.netiastate.edu

Recent advancements include highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that allow for the simultaneous profiling of ACC along with other major phytohormones from minimal plant material (as little as 10 mg). nih.gov These methods provide accurate quantification, which is crucial for studying hormonal crosstalk. nih.gov To improve detection, various derivatization agents, such as fluorescamine and 3-(2-furoyl)quinoline-2-carboxaldehyde (FQ), are used to tag the ACC molecule, enabling highly sensitive detection via fluorescence or capillary electrophoresis with laser-induced fluorescence detection (CE-LIF). researchgate.netnih.gov

A significant frontier is the development of in-vivo imaging techniques. While direct probes for ACC are still nascent, researchers can visualize its downstream effects. For instance, genetically encoded calcium indicators like Cameleon can be used with advanced microscopy, such as Light Sheet Fluorescence Microscopy (LSFM), to monitor the ACC-induced calcium ion (Ca²⁺) fluxes in real-time and in three dimensions. nih.govresearchgate.netwiley.com This allows for the dynamic tracking of signaling events triggered by ACC, providing insights into its ethylene-independent functions. nih.govresearchgate.net Future work will likely focus on creating specific ACC biosensors, potentially using engineered proteins that change conformation upon binding to ACC, which would revolutionize the study of its transport and perception.

| Technique | Principle | Key Application/Advantage | Reference |

|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds by chromatography and identifies them by mass-to-charge ratio. | Highly accurate and sensitive quantification of ACC and other phytohormones from a single, small sample. | nih.govnih.gov |

| Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) | Separates fluorescently-tagged molecules in a capillary tube based on their charge and size. | Rapid and sensitive detection of derivatized ACC, suitable for analyzing complex plant extracts. | nih.gov |

| Genetically Encoded Ca²⁺ Indicators (e.g., Cameleon) | Engineered fluorescent proteins that change their properties upon binding to calcium ions. | In-vivo imaging of ACC-induced calcium signaling cascades, revealing downstream cellular responses. | nih.govwiley.com |

| Light Sheet Fluorescence Microscopy (LSFM) | Illuminates the sample with a thin sheet of light, reducing phototoxicity and allowing for 3D imaging over time. | Long-term, in-vivo imaging of cellular dynamics in response to ACC in living plant tissues like roots. | wiley.com |

Exploration of Novel Biochemical Targets and Pathways

A paradigm shift in ACC research is the growing body of evidence for its role as a signaling molecule independent of ethylene (B1197577). frontiersin.orgnih.govresearchgate.netoup.com This has opened up a search for novel receptors, transporters, and biochemical pathways directly regulated by ACC.

Groundbreaking research has demonstrated that ACC can activate GLUTAMATE RECEPTOR-LIKE (GLR) channels, leading to cytosolic calcium elevation. nih.govresearchgate.net This mechanism was identified as crucial for pollen tube attraction in Arabidopsis, where ACC signaling in ovular tissue promotes the secretion of chemoattractants. nih.govresearchgate.net This signaling occurs even in mutants incapable of converting ACC to ethylene, confirming its independent function. nih.gov

Further studies have shown that ACC can negatively affect rosette development and root elongation independently of ethylene perception, suggesting it may be involved in sensing cell wall integrity. frontiersin.orgdoaj.org The identification of transporters like the LYSINE HISTIDINE TRANSPORTER1 (LHT1) as being capable of transporting ACC provides a mechanism for its movement and potential signaling activity throughout the plant. frontiersin.orgfrontiersin.org Future research will focus on identifying the specific receptors that perceive ACC to initiate these ethylene-independent responses and characterizing the full spectrum of developmental processes it regulates.

| Target/Pathway | Proposed Function | Evidence | Reference |

|---|---|---|---|

| GLUTAMATE RECEPTOR-LIKE (GLR) Channels | Acts as a potential receptor or is activated by ACC, leading to Ca²⁺ influx. | ACC induces Ca²⁺ currents via GLRs in root protoplasts and is involved in pollen tube attraction. | nih.govresearchgate.net |

| Cell Wall Integrity Sensing | ACC signaling may be part of a mechanism that monitors and regulates cell expansion. | Inhibition of ACC biosynthesis affects root cell expansion in ways not seen when ethylene signaling is blocked. | oup.comfrontiersin.org |

| LYSINE HISTIDINE TRANSPORTER1 (LHT1) | Functions as a transporter for ACC. | Demonstrated to transport ACC in etiolated Arabidopsis seedlings. | frontiersin.org |

| Pollen Tube Attraction | ACC signaling promotes the secretion of chemoattractants (LUREs) from ovular tissue. | Observed in acs octuple mutants that cannot produce ethylene, but where ACC application rescues the phenotype. | nih.govresearchgate.net |

Genetic Engineering Approaches to Elucidate Compound Function

Genetic engineering is a cornerstone for dissecting the multifaceted roles of ACC. By precisely manipulating the genes involved in its synthesis and degradation, researchers can uncouple its functions and understand its regulatory networks.

The creation of higher-order mutants has been particularly insightful. For example, an acs octuple mutant in Arabidopsis, which has eight ACC SYNTHASE genes knocked out, exhibits severe developmental defects and reduced fertility, highlighting ACC's essential role beyond what is observed in ethylene-insensitive mutants. nih.govresearchgate.net These mutants are invaluable tools for studying the ethylene-independent functions of ACC, as they can be chemically complemented with ACC without producing ethylene. nih.gov

CRISPR-Cas9 technology offers a powerful tool for targeted gene inactivation. yourgenome.org It has been used to knock out specific isoforms of ACC synthase (ACS) or ACC oxidase (ACO), the enzymes responsible for ACC synthesis and its conversion to ethylene, respectively. nih.govfrontiersin.orgwikipedia.org This allows for the study of individual gene functions in processes like fruit ripening and stress responses. mdpi.com Furthermore, engineering plants or symbiotic bacteria with the gene for ACC deaminase, which degrades ACC, is a key strategy to lower plant ethylene levels and enhance stress tolerance. frontiersin.orgchempublishers.com

| Approach | Description | Research Application | Reference |

|---|---|---|---|

| T-DNA Knockout Mutants | Generation of single or multiple gene knockouts using T-DNA insertions. acs octuple mutants are a key example. | Studying ethylene-independent functions of ACC by creating a null background for ACC production. | nih.govresearchgate.net |

| CRISPR-Cas9 Gene Editing | A precise genome-editing tool used to remove, add, or alter sections of a DNA sequence to create knock-out or knock-in mutants. | Targeted inactivation of specific ACS or ACO gene family members to study their roles in development and ripening. | yourgenome.orgnih.govfrontiersin.org |

| Overexpression of ACC Deaminase | Introducing and expressing a bacterial gene (acdS) that encodes an enzyme capable of breaking down ACC. | Lowering ethylene levels in plants to enhance tolerance to abiotic stresses like salinity and drought. | frontiersin.orgresearchgate.netnih.gov |

| Antisense/RNAi Silencing | Using RNA-based technologies to suppress the expression of target genes, such as ACO. | Delaying processes like fruit ripening, flower senescence, and leaf senescence for agricultural benefit. | frontiersin.org |

Applications in Agricultural Science and Crop Enhancement Research

Manipulating ACC levels holds immense promise for improving crop resilience and quality. As the precursor to ethylene, which governs processes like fruit ripening, senescence, and stress responses, ACC is a key regulatory node for agricultural intervention. nih.govnih.gov

One of the most successful applications is the use of plant growth-promoting rhizobacteria (PGPR) that produce ACC deaminase. frontiersin.orgchempublishers.comresearchgate.net These bacteria colonize plant roots and break down ACC that is exuded by the plant under stress conditions (e.g., drought, salinity, waterlogging). researchgate.netslideshare.net By lowering ACC levels, the bacteria reduce the burst of "stress ethylene" that would otherwise inhibit root growth and exacerbate stress symptoms, thereby enhancing plant tolerance and productivity. chempublishers.comnih.gov

Direct genetic modification of crops to control ACC metabolism is another powerful strategy. By silencing genes for key ACC synthase (ACS) or ACC oxidase (ACO) isoforms, it is possible to precisely control ripening in climacteric fruits, extending shelf life and reducing post-harvest losses. frontiersin.orgmdpi.com Conversely, applying ACC exogenously can be used to synchronize ripening or as a fruitlet thinner in orchards. researchgate.net These approaches allow for fine-tuning plant development to meet agricultural demands.

| Application Area | Method/Approach | Desired Outcome | Reference |

|---|---|---|---|

| Abiotic Stress Tolerance | Inoculation with rhizobacteria containing ACC deaminase. | Reduced stress ethylene production, enhanced root growth, and improved tolerance to drought, salinity, and waterlogging. | frontiersin.orgresearchgate.netnih.gov |

| Post-Harvest Quality | Genetic engineering (e.g., RNAi) to downregulate ACS or ACO genes. | Delayed fruit ripening and flower senescence, leading to extended shelf life. | frontiersin.org |

| Crop Load Management | Exogenous application of ACC. | Acts as a late post-bloom thinner to adjust fruit set and improve final fruit size. | researchgate.net |

| Biotic Stress Response | Modulating ACC levels to influence plant-pathogen interactions. | Enhanced resistance or tolerance to certain pathogens by controlling ethylene-mediated defense responses. | nih.gov |

Integration of Omics Data for Systems-Level Understanding

To fully comprehend the role of ACC in the complex web of plant biological processes, an integrative, systems-level approach is essential. The combination of different "omics" technologies—transcriptomics, proteomics, and metabolomics—allows researchers to move beyond single-gene or single-pathway analyses and build comprehensive models of ACC's influence. nih.govnih.gov

By integrating transcriptomics (gene expression) and metabolomics (metabolite profiles), scientists can establish correlations between gene expression networks and changes in metabolic pathways following ACC treatment or genetic perturbation. nih.govmdpi.commdpi.com For example, this approach can identify which transcription factors and downstream genes are activated by ACC and how these changes lead to the accumulation or depletion of specific metabolites. This provides a holistic view of the cellular response to ACC signaling. mdpi.com

Such integrated analyses can reveal novel regulatory networks and biomarkers associated with ACC-mediated processes. nih.gov For instance, combining these datasets can help elucidate how ACC signaling crosstalks with other hormone pathways, such as those for auxins, cytokinins, and jasmonates. nih.gov This systems-biology approach is critical for understanding how a simple molecule like ACC can have such diverse and profound effects on plant development and stress resilience, paving the way for more targeted strategies in crop improvement. nih.gov

| Omics Approach | Data Generated | Contribution to ACC Research | Reference |

|---|---|---|---|

| Transcriptomics (RNA-Seq) | Profiles of all expressed genes (mRNAs) in a sample. | Identifies genes and co-expression modules that are up- or down-regulated in response to ACC or in acs/aco mutants. | nih.govmdpi.com |

| Metabolomics (MS, NMR) | Comprehensive profile of small-molecule metabolites. | Quantifies changes in ACC levels and other related metabolites, revealing shifts in biochemical pathways. | nih.govmdpi.com |

| Proteomics | Identification and quantification of the entire set of proteins. | Reveals post-translational modifications of ACS/ACO proteins and identifies other proteins involved in ACC signaling pathways. | nih.gov |

| Integrated Multi-Omics Analysis | Combined analysis of transcript, protein, and metabolite data. | Builds comprehensive models of ACC's regulatory networks, identifies gene-metabolite correlations, and elucidates crosstalk with other signaling pathways. | nih.govnih.govmdpi.com |

Q & A

Q. How can the structural identity of 3-(1-Aminocyclopropyl)-2-propenoic acid be confirmed in synthetic batches?

To verify the compound’s structure, researchers should employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm the cyclopropylamine moiety (characteristic δ ~1.0–2.0 ppm for cyclopropyl protons) and the α,β-unsaturated carboxylic acid backbone.

- Infrared (IR) Spectroscopy: Identify key functional groups, such as the carboxylic acid O-H stretch (~2500–3300 cm) and C=C stretching (~1600–1680 cm).

- Mass Spectrometry (MS): Confirm molecular weight (MW = 141.14 g/mol) via high-resolution MS (HRMS) or LC-MS.

Cross-referencing with literature data from enzymatic studies (e.g., Silverman et al., 1986) is critical for validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound are limited, general guidelines for structurally similar α,β-unsaturated acids apply:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors, as respiratory irritation is common in acrylate derivatives .

- Spill Management: Neutralize spills with inert absorbents (e.g., sand) and dispose as hazardous waste.

- Emergency Measures: Immediate flushing with water for eye/skin exposure and medical consultation for persistent symptoms .

Advanced Research Questions

Q. What mechanistic insights explain the inactivation of GABA aminotransferase by this compound?

The compound acts as a suicide substrate for GABA aminotransferase (GABA-AT), a key enzyme in neurotransmitter metabolism. Key experimental approaches include:

- Kinetic Studies: Measure time-dependent inactivation rates () and inhibition constants () using UV-Vis assays to monitor PLP cofactor depletion .

- Isotopic Labeling: Use - or -labeled substrates to track covalent adduct formation between the enzyme’s active site and the cyclopropylamine group.

- Structural Analysis: X-ray crystallography or cryo-EM of the enzyme-inhibitor complex to resolve the binding mode and cyclopropane ring strain’s role in catalysis disruption .

Q. How can researchers address discrepancies in inhibitory activity data under varying experimental conditions (e.g., pH, temperature)?

Contradictions may arise from pH-dependent enzyme conformations or compound stability. Mitigation strategies:

- pH-Rate Profiling: Compare and across a pH range (e.g., 6.0–9.0) to identify optimal inhibition conditions.

- Thermodynamic Studies: Use isothermal titration calorimetry (ITC) to assess binding enthalpy/entropy changes at different temperatures.

- Stability Assays: Monitor compound degradation via HPLC under varying conditions to rule out artifactual data .

Q. What experimental designs optimize the compound’s selectivity against off-target enzymes (e.g., other PLP-dependent aminotransferases)?

To evaluate specificity:

- Competitive Inhibition Assays: Test the compound against related enzymes (e.g., aspartate aminotransferase) using substrate competition protocols.

- Proteomic Profiling: Utilize activity-based protein profiling (ABPP) with fluorescent probes to identify off-target interactions.

- Mutagenesis Studies: Engineer GABA-AT variants (e.g., active site mutations) to pinpoint structural determinants of selectivity .

Methodological Tables

Table 1: Key Kinetic Parameters for GABA-AT Inactivation by this compound

| Parameter | Value | Experimental Conditions | Reference |

|---|---|---|---|

| (μM) | 2.3 ± 0.4 | pH 7.4, 25°C, 0.1 M phosphate | Silverman et al. (1986) |

| (min) | 0.12 ± 0.02 | 100 μM PLP, 37°C | Silverman et al. (1986) |

| IC (μM) | 5.8 | Rat brain homogenate, 30-min preincubation | Silverman et al. (1986) |

Table 2: Recommended Analytical Techniques for Structural Validation

| Technique | Key Peaks/Features | Purpose |

|---|---|---|

| -NMR | δ 1.2–1.5 (cyclopropyl CH), δ 6.2–6.8 (C=C-H) | Confirm cyclopropane and alkene |

| HRMS | m/z 142.0970 [M+H] | Verify molecular formula |

| IR | 1680 cm (C=O), 1605 cm (C=C) | Functional group identification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.